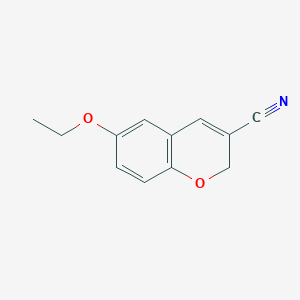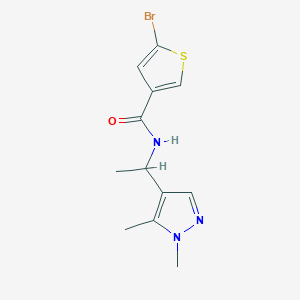
N-(3-iodophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C12H14INO and a molecular weight of 315.15 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a cyclopentanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)cyclopentanecarboxamide typically involves the reaction of 3-iodoaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-iodophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(3-iodophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the cyclopentanecarboxamide moiety can influence the compound’s overall reactivity and stability. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
- N-(2-iodophenyl)cyclopentanecarboxamide
- N-(4-iodophenyl)cyclopentanecarboxamide
- N-(3-bromophenyl)cyclopentanecarboxamide
Comparison: N-(3-iodophenyl)cyclopentanecarboxamide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions compared to its analogs. For example, the 3-iodo derivative may exhibit different binding affinities and reactivity patterns compared to the 2-iodo or 4-iodo derivatives .
Propiedades
Fórmula molecular |
C12H14INO |
|---|---|
Peso molecular |
315.15 g/mol |
Nombre IUPAC |
N-(3-iodophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14INO/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,14,15) |
Clave InChI |
YBQPCZQDHYXDDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)






![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)
